

Edivoxetine Dosage Conversion for In Vivo Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to converting human clinical dosages of **edivoxetine** to appropriate dosages for in vivo animal studies. This document outlines the mechanism of action of **edivoxetine**, recommended dosage calculations for various animal models, and detailed experimental protocols for its administration and evaluation.

Introduction to Edivoxetine

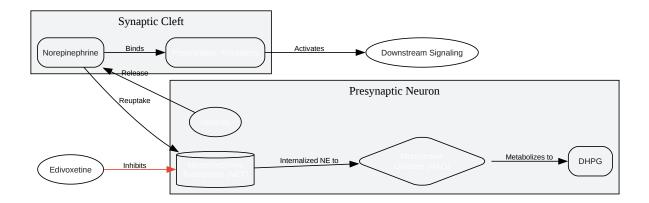
Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for the treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] While its clinical development for MDD was discontinued, its utility as a research tool for studying the role of norepinephrine in various physiological and pathological processes remains significant.

Mechanism of Action and Signaling Pathway

Edivoxetine selectively binds to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, **edivoxetine** increases the concentration and duration of action of norepinephrine in the synapse. This leads to enhanced activation of postsynaptic adrenergic receptors (alpha and beta subtypes), which in turn modulates various downstream signaling cascades.



One of the key measurable effects of NET inhibition is the reduction of the norepinephrine metabolite 3,4-dihydroxyphenylglycol (DHPG) in both plasma and cerebrospinal fluid. This makes DHPG a useful biomarker for assessing the pharmacodynamic activity of **edivoxetine** in both clinical and preclinical studies.



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Edivoxetine's Mechanism of Action

Human Clinical Dosages

Understanding the established clinical dosages in humans is the first step in determining appropriate animal doses.

Indication	Population	Dosage Range	Citation
Major Depressive Disorder (MDD)	Adults	6 - 18 mg/day	[3]
Attention- Deficit/Hyperactivity Disorder (ADHD)	Pediatric	0.05 - 0.3 mg/kg/day	[4][5][6]



Dosage Conversion from Human to Animal Models

Direct conversion of dosages based on weight (mg/kg) between species is not accurate due to differences in metabolism and body surface area. A more appropriate method is allometric scaling, which utilizes the body surface area (BSA) of the species. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and can be rearranged to calculate the Animal Equivalent Dose (AED) from a human dose.

Formula for Animal Equivalent Dose (AED):

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Where Km is a conversion factor.

Km Factors for Different Species:

Species	Body Weight (kg)	Km Factor
Human	60	37
Rat	0.15	6
Mouse	0.02	3
Rabbit	1.8	12
Dog	10	20
Monkey	3	12

Example Calculation for a Rat (from a 12 mg human dose, assuming a 60 kg human):

- Convert human dose to mg/kg: 12 mg / 60 kg = 0.2 mg/kg
- Calculate AED for rat: 0.2 mg/kg * (37 / 6) ≈ 1.23 mg/kg

Calculated Animal Equivalent Dosages (Oral):

The following table provides estimated oral dosage ranges for common laboratory animals based on the human clinical dosages for MDD (6-18 mg/day).



Animal Species	Low Dose (mg/kg)	High Dose (mg/kg)
Rat	~0.62	~1.85
Mouse	~1.23	~3.70
Rabbit	~0.31	~0.93
Dog	~0.19	~0.56
Monkey	~0.31	~0.93

Note: These are starting point estimates. The optimal dose for a specific study will depend on the animal model, the endpoint being measured, and the route of administration. It is crucial to perform dose-ranging studies to determine the most effective and well-tolerated dose for your specific experimental conditions.

Experimental Protocols

While specific in vivo studies detailing **edivoxetine** administration in rodents are not widely published, the following protocols are based on general practices for administering norepinephrine reuptake inhibitors to animals and the known pharmacokinetic properties of **edivoxetine**.

Drug Preparation

Vehicle Selection: **Edivoxetine** hydrochloride is water-soluble. A common and appropriate vehicle is sterile 0.9% saline or sterile water. For oral administration, a 0.5% methylcellulose solution can also be used to ensure stability and uniform suspension.

Preparation of Dosing Solution (Example for a 1 mg/mL solution):

- Weigh the required amount of **edivoxetine** hydrochloride powder.
- In a sterile container, add the desired volume of the chosen vehicle (e.g., 10 mL of sterile saline for 10 mg of **edivoxetine**).
- Vortex or sonicate the mixture until the edivoxetine is completely dissolved.



- Filter the solution through a 0.22 µm sterile filter if it is to be administered parenterally.
- Store the prepared solution at 4°C and protected from light. It is recommended to prepare fresh solutions daily.

Administration Routes and Procedures

Oral Gavage (p.o.): This is a common route for administration in rodent studies.

- Procedure:
 - Gently restrain the animal.
 - Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.
 - Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach.
 - Carefully insert the gavage needle into the esophagus and deliver the drug solution slowly.
 - Monitor the animal for any signs of distress after administration.

Intraperitoneal Injection (i.p.): This route allows for rapid absorption.

Procedure:

- Properly restrain the animal to expose the lower abdominal quadrant.
- Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).
- Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate to ensure no fluid is drawn back, indicating correct placement.
- Inject the solution slowly.

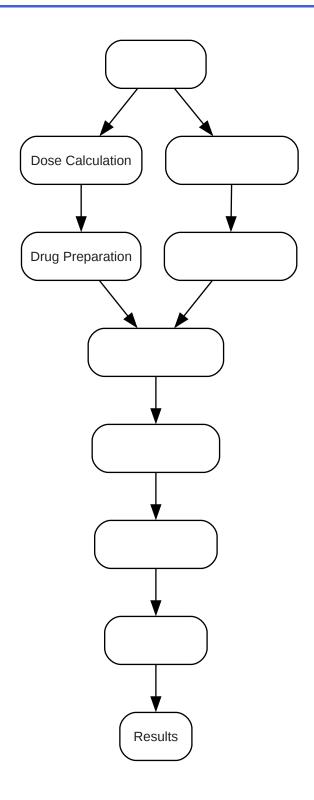


Pharmacokinetic Considerations: In dogs, **edivoxetine** has an oral bioavailability of 88% and a half-life of approximately 4 hours.[7] While specific data for rodents is not readily available, this suggests good oral absorption. The time to maximum plasma concentration (Tmax) in humans is around 2 hours.[4] These factors should be considered when timing behavioral tests or tissue collection after drug administration.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of **edivoxetine**.





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In Vivo **Edivoxetine** Study Workflow

Conclusion



These application notes provide a framework for the rational conversion of human **edivoxetine** dosages to animal models for in vivo research. The provided tables, protocols, and diagrams are intended to serve as a guide for researchers. It is imperative to emphasize that the calculated dosages are estimates, and the optimal experimental parameters should be determined empirically through pilot studies. Careful consideration of the animal species, experimental model, and specific research question is essential for the successful implementation of these protocols.

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